![molecular formula C11H10N2 B2363932 1H-Indole-7-acetonitrile, 1-methyl- CAS No. 84548-95-8](/img/structure/B2363932.png)
1H-Indole-7-acetonitrile, 1-methyl-
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Overview
Description
Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives, including “2-(1-Methyl-1H-indol-7-yl)acetonitrile”, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years for their potential in the treatment of various disorders .
Biologically Active Compounds
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .
Antiviral Activity
Indole derivatives possess various biological activities, including antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory activity . This makes them a valuable resource for the development of new drugs to treat inflammatory diseases .
Anticancer Activity
Indole derivatives have shown potential in the treatment of cancer . For instance, new compounds synthesized from indole derivatives have demonstrated dose-dependent cytotoxic activities on MDA-MB-231 cancer cells .
Electroluminescence Properties
Indole derivatives have been used in the synthesis of donor–π–acceptor fluorophores, which exhibit high fluorescence quantum yield and good thermal stability . These properties make them suitable for use in optoelectronic devices .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound may interact with its targets, leading to a variety of biochemical changes.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular levels .
Action Environment
It’s known that the properties of indole-based fluorophores, which include compounds like this one, can be influenced by the polarity of the solvent environment .
properties
IUPAC Name |
2-(1-methylindol-7-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-13-8-6-10-4-2-3-9(5-7-12)11(10)13/h2-4,6,8H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPOKJNELSFVJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-7-acetonitrile, 1-methyl- |
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